molecular formula C11H6F3NO2 B2941991 5-(Trifluoromethyl)quinoline-3-carboxylic acid CAS No. 2177258-20-5

5-(Trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B2941991
CAS No.: 2177258-20-5
M. Wt: 241.169
InChI Key: ANUJNRFBZLQMPT-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)quinoline-3-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The trifluoromethyl group (-CF3) attached to the quinoline ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Scientific Research Applications

5-(Trifluoromethyl)quinoline-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s biological activity makes it a valuable tool for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents for diseases such as cancer, malaria, and bacterial infections.

    Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific electronic properties

Mechanism of Action

The mechanism of action of quinolones, a class of compounds that includes 5-(Trifluoromethyl)quinoline-3-carboxylic acid, involves the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)quinoline-3-carboxylic acid typically involves the introduction of the trifluoromethyl group and the carboxylic acid group onto the quinoline ring. One common method is the cyclization of appropriate precursors followed by functional group modifications. For example, starting from a suitable aniline derivative, the quinoline ring can be constructed through a series of cyclization reactions, and the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are carefully controlled to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline ring or the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the quinoline ring.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Trifluoromethyl)quinoline-3-carboxylic acid include other quinoline derivatives with different substituents, such as:

  • 6-Fluoroquinoline-3-carboxylic acid
  • 7-Chloroquinoline-3-carboxylic acid
  • 8-Methoxyquinoline-3-carboxylic acid

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from other quinoline derivatives. This group enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a unique and valuable molecule for various applications .

Properties

IUPAC Name

5-(trifluoromethyl)quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-2-1-3-9-7(8)4-6(5-15-9)10(16)17/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUJNRFBZLQMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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